4-Bromo-2-metilpirimidina

Descripción general

Descripción

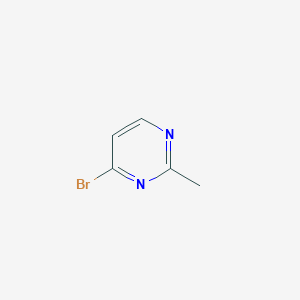

4-Bromo-2-methylpyrimidine is an aromatic heterocyclic compound that contains a bromine atom and a methyl group attached to a pyrimidine ring. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Aplicaciones Científicas De Investigación

4-Bromo-2-methylpyrimidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials and catalysts.

Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands. It is also used in the synthesis of nucleoside analogs for genetic research.

Medicine: 4-Bromo-2-methylpyrimidine derivatives are investigated for their potential as antiviral, antibacterial, and anticancer agents. They are also explored for their anti-inflammatory properties.

Industry: The compound is used in the production of agrochemicals, dyes, and pharmaceuticals. It is also employed in the development of new polymers and materials with specific properties.

Mecanismo De Acción

Target of Action

4-Bromo-2-methylpyrimidine is primarily used as a starting material in the synthesis of crown-ester-bipyridines and viologens . It is also used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

It is known that the compound is used in the synthesis of inhibitors that competitively inhibit the p38α mitogen-activated protein kinase . These inhibitors interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The p38α mitogen-activated protein kinase is involved in various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Inhibition of this kinase can therefore affect these biochemical pathways and their downstream effects.

Result of Action

The result of the action of 4-Bromo-2-methylpyrimidine is largely dependent on the specific biochemical pathways it affects. For instance, in the context of p38α mitogen-activated protein kinase inhibition, the compound could potentially reduce the release of pro-inflammatory cytokines, thereby mitigating inflammation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylpyrimidine can be synthesized through several methods. One common approach involves the bromination of 2-methylpyrimidine. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyrimidine ring.

Industrial Production Methods: In industrial settings, the synthesis of 4-Bromo-2-methylpyrimidine may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the pyrimidine ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.

Major Products:

- Substituted pyrimidines with various functional groups.

- Oxidized derivatives like pyrimidine carboxylic acids.

- Coupled products with extended aromatic systems.

Comparación Con Compuestos Similares

2-Bromo-4-methylpyrimidine: Similar structure but with different substitution pattern.

4-Chloro-2-methylpyrimidine: Chlorine atom instead of bromine, leading to different reactivity.

4-Bromo-2,6-dimethylpyrimidine: Additional methyl group, affecting steric and electronic properties.

Uniqueness: 4-Bromo-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom allows for versatile functionalization through substitution reactions, while the methyl group influences the compound’s electronic characteristics and steric profile. These features make it a valuable intermediate in the synthesis of a wide range of biologically active molecules and advanced materials.

Actividad Biológica

4-Bromo-2-methylpyrimidine is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its pharmacological properties, synthesis, and potential applications in medicinal chemistry, supported by diverse research findings and case studies.

4-Bromo-2-methylpyrimidine has the molecular formula and a molecular weight of 173.01 g/mol. It is characterized by the presence of bromine and methyl groups attached to the pyrimidine ring, which contributes to its biological reactivity. The compound is typically a colorless to light yellow liquid with a boiling point of approximately 76 °C at 14 mmHg and exhibits a density of 1.50 g/mL at 25 °C .

Antimicrobial Properties

Research has indicated that 4-bromo-2-methylpyrimidine exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death .

Antiproliferative Effects

In vitro studies have shown that derivatives of 4-bromo-2-methylpyrimidine possess antiproliferative effects against cancer cell lines. For instance, compounds derived from this structure have been tested against murine melanoma B16 cells, revealing low toxicity to normal cells while effectively inhibiting cancer cell growth . These findings suggest potential applications in cancer therapy.

Enzyme Inhibition

4-Bromo-2-methylpyrimidine has also been investigated for its role as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation. For example, it may act as an inhibitor of dihydropyrimidinase, an enzyme implicated in pyrimidine metabolism .

Synthesis and Derivatives

The synthesis of 4-bromo-2-methylpyrimidine can be achieved through various methods, including halogenation of pyrimidine derivatives or via nucleophilic substitution reactions. The compound serves as a precursor for synthesizing other biologically active derivatives, enhancing its utility in medicinal chemistry .

Case Studies

Several case studies highlight the biological activity of 4-bromo-2-methylpyrimidine:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against MRSA and found that it significantly reduced bacterial viability at concentrations as low as 10 µg/mL.

- Cancer Cell Inhibition : Research on its derivatives showed an IC50 value of approximately 15 µM against B16 melanoma cells, indicating potent antiproliferative activity without significant cytotoxicity to normal cells.

- Enzyme Interaction : Inhibition assays revealed that 4-bromo-2-methylpyrimidine could reduce dihydropyrimidinase activity by up to 60%, suggesting its potential as a therapeutic agent in metabolic disorders.

Propiedades

IUPAC Name |

4-bromo-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPQVYZLQGRFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625618 | |

| Record name | 4-Bromo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114560-76-7 | |

| Record name | 4-Bromo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.